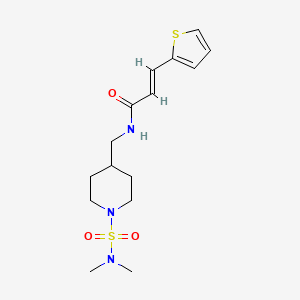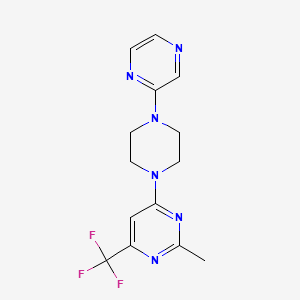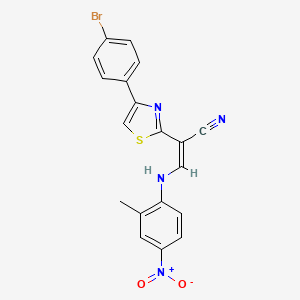
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a pyrazole ring, and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Synthesis of the pyrimidine moiety: This step involves the condensation of a β-keto ester with urea or thiourea, followed by cyclization.
Coupling of the pyrazole and pyrimidine units: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the quinoxaline core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline-2-carboxamide derivatives: These compounds share the quinoxaline core and have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar reactivity.
Pyrimidine derivatives: Compounds containing a pyrimidine moiety with comparable biological activity.
Uniqueness
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is unique due to its combination of three distinct heterocyclic units, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1209940-81-7 |
|---|---|
分子式 |
C20H19N7O2 |
分子量 |
389.419 |
IUPAC名 |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c1-3-6-13-10-18(28)25-20(22-13)27-17(9-12(2)26-27)24-19(29)16-11-21-14-7-4-5-8-15(14)23-16/h4-5,7-11H,3,6H2,1-2H3,(H,24,29)(H,22,25,28) |
InChIキー |
FFEVRKLYSOZKBS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4N=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)




![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2905599.png)





![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
